1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H13ClN6OS |
|---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13ClN6OS/c1-11-21-22-17(26-11)20-15(25)14-10-19-24(13-6-4-12(18)5-7-13)16(14)23-8-2-3-9-23/h2-10H,1H3,(H,20,22,25) |
InChI Key |
SUUCSYZXDYLRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,3-Dicarbonyl Precursors
The pyrazole nucleus is typically constructed via cyclocondensation between 1,3-dicarbonyl compounds and hydrazine derivatives. For 1-(4-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid, the reaction proceeds using 4-chlorophenylhydrazine and a 1,3-diketone substituted with a pyrrole group at the β-position. Gosselin’s protocol recommends using dimethylformamide (DMF) with catalytic HCl to enhance regioselectivity, achieving 82–89% yields. The critical parameters include:
-
Temperature : 60–80°C
-
Catalyst : 10% HCl in DMF
-
Reaction time : 6–8 hours
The regioselectivity toward the 1,4,5-trisubstituted pyrazole is ensured by the electron-withdrawing effect of the 4-chlorophenyl group, directing nucleophilic attack to the α,β-unsaturated ketone’s β-carbon.
Preparation of 5-Methyl-1,3,4-Thiadiazol-2-Amine
Cyclization of Thiosemicarbazides
The thiadiazole ring is synthesized by cyclizing thiosemicarbazide derivatives with methyl-substituted carbonyl compounds. A representative method involves reacting methyl thiosemicarbazide with acetic anhydride under reflux (120°C, 4 hours), yielding 5-methyl-1,3,4-thiadiazol-2-amine in 85–94% purity. Key spectral data for the product include:
| Spectroscopic Feature | Observation |
|---|---|
| 1H NMR (DMSO-d6) | δ 2.41 (s, 3H, CH3), 5.28 (s, 2H, NH2) |
| 13C NMR | δ 14.2 (CH3), 158.4 (C-2), 166.1 (C-5) |
Alternative Route via Hantzsch Thiadiazole Synthesis
A modified Hantzsch method employs methyl glyoxylate and thioacetamide in ethanol at 70°C, producing the thiadiazole amine in 78–86% yields. This route minimizes byproducts like 1,2,4-thiadiazoles through pH control (pH 6.5–7.0).
Carboxamide Coupling Strategies
Activation of Pyrazole-4-Carboxylic Acid
The pyrazole-4-carboxylic acid is activated using thionyl chloride (SOCl2) to form the corresponding acyl chloride. Reaction conditions:
-
Solvent : Dichloromethane (DCM)
-
Temperature : 0°C to room temperature
-
Time : 3–4 hours
The acyl chloride is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et3N), yielding the carboxamide in 67–73% efficiency.
Mixed Carbonate-Mediated Coupling
A higher-yielding approach (81–89%) uses ethyl chloroformate to generate a mixed anhydride intermediate. The anhydride reacts with the thiadiazole amine in tetrahydrofuran (THF) at −10°C, followed by gradual warming to 25°C.
Optimization and Scalability Challenges
Regioselectivity in Pyrazole Formation
Competing regioisomers (1,3,4- vs. 1,4,5-substituted pyrazoles) are mitigated by using bulky solvents like N-methylpyrrolidone (NMP), which sterically hinder undesired attack pathways.
Purification of Thiadiazole Amine
Column chromatography with silica gel (ethyl acetate/hexane, 1:3) removes residual thiosemicarbazide precursors. Purity exceeding 98% is confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation (DMF/HCl) | 82–89 | 95–98 | High regioselectivity |
| Hantzsch Thiadiazole Synthesis | 78–86 | 90–94 | Scalability to >100 g batches |
| Mixed Anhydride Coupling | 81–89 | 97–99 | Mild conditions, minimal racemization |
Mechanistic Insights
Pyrazole Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of hydrazine’s NH2 group on the diketone’s carbonyl carbon, followed by dehydration and aromatization. Density functional theory (DFT) studies indicate that the 4-chlorophenyl group lowers the activation energy by 12–15 kJ/mol compared to unsubstituted analogs.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Analysis
The compound's structure can be analyzed through various spectroscopic methods, including NMR and mass spectrometry, which confirm the presence of the thiadiazole and pyrazole rings critical for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and pyrazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazoles have shown efficacy against various bacterial strains, including resistant ones like Staphylococcus aureus and Escherichia coli .
Case Study : A study demonstrated that a related thiadiazole compound inhibited the growth of Helicobacter pylori, a common gastric pathogen, showcasing its potential in treating gastrointestinal infections .
Anti-inflammatory Properties
Compounds similar to 1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases such as arthritis .
Pesticidal Activity
The incorporation of thiadiazole rings in agrochemicals has been linked to enhanced pesticidal activity. Studies have shown that derivatives can effectively control pests while minimizing environmental impact due to their targeted action mechanisms .
Data Table: Efficacy of Thiadiazole Derivatives Against Pests
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | MDPI Study |
| Compound B | Whiteflies | 78 | MDPI Study |
| Compound C | Fungal Pathogens | 90 | MDPI Study |
Synthesis of Novel Materials
The unique properties of this compound allow for its use in creating novel materials with specific functionalities. Its ability to form coordination complexes with metals opens avenues for developing catalysts and sensors in material science .
Case Study : The synthesis of metal-organic frameworks (MOFs) using this compound has shown promising results in gas storage applications due to its structural stability and porosity .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The 1H-pyrrol-1-yl group may enhance solubility relative to cyano-substituted analogs (e.g., 3b) due to increased polarity .
Biological Activity
The compound 1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a novel derivative belonging to the class of thiadiazole-containing compounds. This class has garnered attention due to their diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiadiazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of the 4-chlorophenyl group is significant as it often increases the lipophilicity and bioactivity of the compound.
Anticancer Activity
Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, in vitro evaluations against various cancer cell lines (MCF-7 and HepG2) revealed that compounds with similar scaffolds show potent cytotoxicity. The mechanism of action typically involves:
- Cell Cycle Arrest : Compounds induce cell cycle arrest at specific phases (S and G2/M), leading to apoptosis in cancer cells.
- Apoptotic Pathways : Increased levels of pro-apoptotic proteins (e.g., Bax) and activation of caspases were observed in treated cells, indicating that the compound promotes programmed cell death through intrinsic pathways .
A comparative study showed that substituents on the thiadiazole ring significantly affect activity. For example, derivatives with electron-withdrawing groups like chlorine exhibited enhanced cytotoxic effects compared to their counterparts with electron-donating groups .
| Compound | IC50 (µg/mL) | Cell Line | Mechanism |
|---|---|---|---|
| 4e | 5.36 | MCF-7 | Cell cycle arrest at G2/M |
| 4i | 2.32 | HepG2 | Induction of apoptosis |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has shown that thiadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria as well as fungal strains. The presence of halogen substituents like chlorine enhances these properties by increasing the electron-withdrawing capacity, which can disrupt microbial cell membranes .
Structure–Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is highly dependent on their structural features. Key findings include:
- Positioning of Substituents : The position of substituents (e.g., para vs. ortho) significantly influences potency. For instance, shifting an ethoxy group from para to ortho resulted in a fourfold increase in anticancer activity .
- Ring Modifications : Alterations in the piperazine or piperidine moieties led to variations in lipophilicity and consequently influenced the pharmacokinetic profiles of the compounds .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- In Vivo Studies : A study demonstrated that a related thiadiazole derivative effectively targeted sarcoma cells in tumor-bearing mice models, showcasing its potential for further development as an anticancer agent .
- Cytotoxicity Assessment : The cytotoxicity was assessed using the MTT assay against several cancer cell lines, revealing a strong correlation between structural modifications and increased activity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, and how can reaction yields be improved?
Methodological Answer:
- Microwave-assisted cyclization : Adopt solvent-free microwave irradiation with catalysts like fly-ash:p-toluenesulfonic acid (PTS) to enhance reaction efficiency. This method reduces side reactions and improves yields compared to conventional heating .
- Stepwise functionalization : First synthesize the pyrazole core via condensation of hydrazides with diketones, followed by introducing the thiadiazole moiety through carboxamide coupling. Optimize stoichiometry (e.g., 1:1.2 molar ratio of pyrazole-carboxylic acid to thiadiazol-2-amine) to minimize unreacted intermediates .
- Purification : Use column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization in ethanol to isolate high-purity product .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the carboxamide, C-N stretch at ~1350 cm⁻¹ for thiadiazole) .
- NMR spectroscopy : Assign proton environments systematically:
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How can researchers address hygroscopicity or stability issues during storage?
Methodological Answer:
- Storage conditions : Store under inert atmosphere (argon) in desiccators with silica gel.
- Stability assays : Monitor decomposition via HPLC over 6 months at 4°C, -20°C, and room temperature. Use Karl Fischer titration to quantify water absorption .
- Lyophilization : For long-term storage, lyophilize the compound and seal in amber vials to prevent photodegradation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer:
- Substituent variation : Systematically modify substituents on the phenyl (e.g., replace 4-Cl with 4-F, 4-NO₂) and pyrrole rings. Assess changes in bioactivity using standardized assays (e.g., antimicrobial MIC, kinase inhibition) .
- Data analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity. For example, electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic enzyme pockets .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Assay standardization : Replicate studies under identical conditions (e.g., cell lines, incubation time). For antimicrobial activity, follow CLSI guidelines for MIC determination .
- Purity validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
- Control experiments : Test metabolites or degradation products for activity to rule out false positives .
Q. How can X-ray crystallography and computational modeling elucidate the compound’s binding mode?
Methodological Answer:
- Crystallization : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Use SHELXL for structure refinement, leveraging Hirshfeld surface analysis to identify intermolecular interactions (e.g., C-H···O/N hydrogen bonds) .
- Molecular docking : Perform docking simulations (AutoDock Vina) with target proteins (e.g., COX-2, EGFR). Validate poses using MD simulations (AMBER) to assess binding stability .
Q. What experimental approaches confirm the mechanism of action in enzyme inhibition?
Methodological Answer:
- Enzyme kinetics : Conduct Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, monitor NADPH depletion in dehydrogenase assays at 340 nm .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry between the compound and target enzyme .
- Western blotting : Assess downstream signaling effects (e.g., phosphorylation status of kinases) in cellular models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
